molecular formula C9H7ClN2OS2 B2571107 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide CAS No. 339008-92-3

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide

Cat. No.: B2571107
CAS No.: 339008-92-3
M. Wt: 258.74
InChI Key: MXOBIYGWAIKMCT-UHFFFAOYSA-N
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Description

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is an organic compound with the molecular formula C9H7ClN2OS2. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide typically involves the reaction of 2-chlorobenzyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide
  • 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
  • 4-Methyl-1,2,3-thiadiazol-5-yl phenyl sulfoxide

Uniqueness

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfoxide group allows for versatile chemical transformations, making it a valuable intermediate in synthetic chemistry .

Biological Activity

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is a chemical compound with the molecular formula C9H7ClN2OS2. This compound is part of the thiadiazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in medicine and industry.

Chemical Structure and Properties

The structural features of this compound include:

  • Thiadiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Chlorophenyl group : Enhances biological activity through increased lipophilicity.
  • Sulfoxide functional group : Contributes to solubility and reactivity.
PropertyValue
Molecular FormulaC9H7ClN2OS2
Boiling PointApproximately 431.2 °C
DensityAbout 1.57 g/cm³

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
  • Oxidative Stress Modulation : It may influence oxidative stress pathways, potentially leading to cell death in microbial and cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines. For example:

  • MCF-7 Cells : The compound showed cytotoxic effects with an IC50 value indicating effective growth inhibition.
Cell LineIC50 (µg/mL)Mechanism of Action
MCF-73.21Induction of apoptosis
HepG26.51Cell cycle arrest at G2/M phase

Case Studies

Several studies have explored the biological activities of thiadiazole derivatives similar to this compound:

  • Study on Anticancer Agents :
    • A series of thiadiazole derivatives were synthesized and tested for anticancer activity. Compounds with similar structural features exhibited IC50 values ranging from 2.32 to 91.00 µg/mL against various cancer cell lines, indicating a promising therapeutic potential .
  • Antimicrobial Efficacy :
    • Research demonstrated that derivatives containing the thiadiazole moiety displayed potent antimicrobial effects against both gram-positive and gram-negative bacteria, showcasing the importance of this functional group in drug design .

Properties

IUPAC Name

5-(2-chlorophenyl)sulfinyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS2/c1-6-9(14-12-11-6)15(13)8-5-3-2-4-7(8)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOBIYGWAIKMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666053
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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